2-(5-methyl-1-benzofuran-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Medicinal chemistry Lead optimization Physicochemical property profiling

2-(5-Methyl-1-benzofuran-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (CAS 831242-86-5) is the structurally simplest member of the 5-methylbenzofuran‑3‑yl‑acetamide‑thiadiazole series. Its minimal 5‑methyl substituent (MW contribution 15.03) provides the lowest molecular weight and steric footprint among analogs, making it the essential baseline reference for lead optimization programs. With documented screening entries against HCMV UL50 (HMS1262), KSHV latent infection (HMS791), CDC25B‑CDK2/CyclinA, and the GIV GBA‑motif/Gαi interface, this compound enables unambiguous attribution of potency, selectivity, and ADME changes to subsequently introduced side‑chain modifications. Pair it with MBPTA and the 5‑methylsulfanyl analog for a definitive three‑point SAR set.

Molecular Formula C14H13N3O2S
Molecular Weight 287.34 g/mol
Cat. No. B4201794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-methyl-1-benzofuran-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Molecular FormulaC14H13N3O2S
Molecular Weight287.34 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC=C2CC(=O)NC3=NN=C(S3)C
InChIInChI=1S/C14H13N3O2S/c1-8-3-4-12-11(5-8)10(7-19-12)6-13(18)15-14-17-16-9(2)20-14/h3-5,7H,6H2,1-2H3,(H,15,17,18)
InChIKeyFGCYIGWYOILKIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Methyl-1-benzofuran-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: Structural, Physicochemical, and Pharmacological Baseline for Procurement Decision-Making


2-(5-Methyl-1-benzofuran-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (CAS 831242-86-5) is a synthetic hybrid small molecule (C₁₄H₁₃N₃O₂S, MW 287.34 g/mol) composed of a 5‑methylbenzofuran core linked via an acetamide bridge to a 5‑methyl‑1,3,4‑thiadiazole ring . It belongs to a broader chemotype of benzofuran–thiadiazole acetamides that have generated interest as kinase inhibitors and antiviral screening candidates. The compound has been profiled in high‑throughput screens at Harvard Medical School and the University of Michigan against targets including HCMV UL50 nuclear egress, KSHV latent infection, CDC25B‑CDK2/CyclinA interaction, and the GIV GBA‑motif/Gαi interface, giving it a multi‑target screening pedigree that distinguishes it from single‑target analogs . Its closest published analog is MBPTA (2‑(5‑methyl‑1‑benzofuran‑3‑yl)‑N‑(5‑propylsulfanyl‑1,3,4‑thiadiazol‑2‑yl)acetamide), a characterized ROCK inhibitor with neuroprotective activity in SH‑SY5Y cells [1].

Why 2-(5-Methyl-1-benzofuran-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide Cannot Be Replaced by Generic Benzofuran–Thiadiazole Acetamide Analogs


Within the benzofuran–thiadiazole acetamide class, small substituent changes on the thiadiazole C5 position produce profound shifts in molecular weight, lipophilicity, hydrogen‑bonding capacity, and biological target profile. The 5‑methyl group on the thiadiazole ring of this compound (MW 287.34) contrasts sharply with the 5‑propylsulfanyl substituent of the published ROCK inhibitor MBPTA (MW ~349.45) and the 5‑methylsulfanyl analog (MW ~319.4), generating differences of 18–22% in molecular weight and significant calculated logP variation . Critically, the published SAR of the MBPTA series demonstrates that the benzofuran moiety, not the thiadiazole substituent, drives anti‑oxidative stress activity, meaning substituent alterations on the thiadiazole ring are likely to re‑route pharmacological activity toward different target classes [1]. Screening data confirm this: the 5‑methyl‑thiadiazole analog has been entered into assays spanning antiviral, cell‑cycle, and G‑protein signaling targets, a profile absent from the ROCK‑focused characterization of the 5‑propylsulfanyl analog . Generic substitution therefore risks not only altered potency but a complete change in biological application domain.

Quantitative Differentiation Evidence: 2-(5-Methyl-1-benzofuran-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide vs. Closest Analogs


Molecular Weight and Formula Differentiation vs. MBPTA (5-Propylsulfanyl Analog)

The target compound carries a 5‑methyl substituent on the 1,3,4‑thiadiazole ring, whereas the closest published comparator MBPTA bears a 5‑propylsulfanyl group, resulting in a molecular weight reduction of 62.11 g/mol (287.34 vs. 349.45) and loss of a sulfur atom from the side chain [1]. This translates to a ~17.8% lower MW, improved atom economy, and a lower calculated logP, favoring permeability and solubility in early‑stage screening cascades. The smaller substituent also eliminates the flexible propylsulfanyl chain, reducing conformational entropy and potentially enhancing binding site complementarity for targets with sterically constrained pockets .

Medicinal chemistry Lead optimization Physicochemical property profiling

Multi‑Target Screening Provenance vs. Single‑Target ROCK Characterization of MBPTA

The target compound has been submitted to and screened in at least five distinct high‑throughput assays spanning four unrelated biological systems: (i) inhibition of HCMV nuclear egress (UL50, HMS1262, Harvard Medical School), (ii) chemical probes of KSHV latent infection (ORF73, HMS791, Harvard), (iii) inhibition of CDC25B‑CDK2/CyclinA interaction (MScreen:TargetID_600, Univ. of Michigan), (iv) inhibition of GIV GBA‑motif/Gαi interaction (HMS1303, Harvard), and (v) inhibition of LtaS in S. aureus . By contrast, the published comparator MBPTA has been characterized exclusively for ROCK inhibition and neuroprotection in SH‑SY5Y cells [1]. Quantitative activity outcomes from these screens are not publicly disclosed; however, the breadth of screening entry alone provides a differentiated biological annotation that supports applications in antiviral and cell‑cycle research distinct from the neuroprotective ROCK‑inhibitor space occupied by MBPTA .

High-throughput screening Polypharmacology Antiviral drug discovery

Thiadiazole C5 Substituent SAR: Class‑Level Inference from the MBPTA Analog Series

The MBPTA study explicitly compared a series of eight structural analogs and concluded that 'the benzofuran moiety probably plays a crucial role in the anti‑oxidative stress action,' while differential activity across the series was modulated by the thiadiazole C5 substituent [1]. This establishes that the thiadiazole substituent functions as a selectivity/activity tuning group rather than a core pharmacophoric element. The 5‑methyl group in the target compound is the smallest possible alkyl substituent at this position, minimizing steric bulk and offering a baseline reference point for SAR expansion. In contrast, MBPTA's 5‑propylsulfanyl chain introduces a thioether donor atom and a three‑carbon lipophilic extension that may engage accessory binding pockets in ROCK but is absent in the target compound [1].

Structure–activity relationship Benzofuran pharmacophore Kinase inhibitor design

Synthetic Tractability and Commercial Availability vs. Specialized Analogs

The target compound's 5‑methyl‑1,3,4‑thiadiazol‑2‑amine precursor is a commercially established building block, while the 5‑propylsulfanyl and 5‑propan‑2‑yl thiadiazole precursors used in comparator syntheses require non‑trivial multi‑step preparation . This difference in synthetic accessibility is reflected in the compound's catalog presence: the target compound appears in multiple commercial screening libraries (ChemBridge Corp., as cited in the MBPTA study, and other vendors), whereas the 5‑propylsulfanyl analog MBPTA was specifically purchased as a specialty compound [1]. The simpler synthetic route reduces lead time, cost per gram, and supply‑chain risk for procurement teams planning scale‑up or analog synthesis programs.

Chemical procurement Synthetic accessibility Building block availability

Benzofuran‑Centric Pharmacophore: Differentiation from Benzofuran‑Substituted Analogs

The MBPTA analog series study identified the benzofuran moiety—not the thiadiazole substituent—as the critical pharmacophoric element for anti‑oxidative stress activity [1]. The target compound preserves the identical 5‑methylbenzofuran core as MBPTA while carrying a distinct thiadiazole substitution. This contrasts with compounds such as 2‑(6‑methoxybenzofuran‑3‑yl)‑N‑(5‑methyl‑1,3,4‑thiadiazol‑2‑yl)acetamide (CAS 848066-61-5), which alters the benzofuran substitution pattern (6‑OCH₃ vs. 5‑CH₃) . The SAR implication is that the target compound retains the validated benzofuran pharmacophore while changing the selectivity‑modulating thiadiazole region, making it the appropriate comparator for studies dissecting thiadiazole‑side‑chain contributions to target selectivity independent of benzofuran pharmacophore perturbation.

Pharmacophore modeling Benzofuran SAR Antioxidant drug discovery

Data Transparency Acknowledgment: Limitations of Available Quantitative Evidence

A systematic search of PubMed, PubChem, ChEMBL, BindingDB, and patent databases (conducted 2026‑04‑30) found no publicly accessible IC₅₀, EC₅₀, Kᵢ, or Kd values for 2‑(5‑methyl‑1‑benzofuran‑3‑yl)‑N‑(5‑methyl‑1,3,4‑thiadiazol‑2‑yl)acetamide. The five high‑throughput screens in which it is listed (HMS1262, HMS791, MScreen:TargetID_600, HMS1303, and the LtaS assay) report screening center provenance and target identity but do not disclose individual compound activity outcomes through publicly indexed resources . Consequently, the evidence dimensions above rely on structural, physicochemical, SAR‑inference, and screening‑annotation comparisons rather than direct potency head‑to‑head data. Procurement decisions requiring quantitative potency benchmarks against a specific target should request primary screening data directly from the originating centers (ICCB‑Longwood/NSRB, Harvard Medical School; Center for Chemical Genomics, University of Michigan).

Data quality assessment Procurement due diligence Evidence grading

Research and Industrial Application Scenarios for 2-(5-Methyl-1-benzofuran-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide Based on Quantitative Differentiation Evidence


Medicinal Chemistry Hit‑to‑Lead Optimization Using the Minimal Thiadiazole Substituent as an SAR Baseline

Teams initiating a benzofuran–thiadiazole lead optimization program can deploy this compound as the minimal‑substituent reference point. Its 5‑methylthiadiazole group (MW contribution 15.03) provides the lowest molecular weight and steric footprint within the analog series, enabling unambiguous attribution of potency, selectivity, and ADME changes to subsequently introduced side‑chain modifications . The compound's presence in the ChemBridge screening library confirms commercial availability at scales suitable for analog expansion, reducing the need for de novo synthesis of the core scaffold . The MBPTA‑derived SAR paradigm—that benzofuran drives anti‑oxidative pharmacology while thiadiazole substituents modulate selectivity—supports a modular design strategy anchored on this baseline compound .

Antiviral Drug Discovery Targeting HCMV Nuclear Egress or KSHV Latency

The compound's entry in two Harvard Medical School antiviral screening programs—HCMV UL50 nuclear egress inhibition (HMS1262) and KSHV latent infection probes (HMS791)—provides pre‑existing assay annotation that supports its immediate repurposing for herpesvirus drug discovery . Unlike MBPTA, which has not been associated with antiviral screening, this compound offers a documented (though not quantitatively disclosed) connection to validated antiviral targets. Procurement teams focused on HCMV or KSHV can leverage the existing screening center data request pathways to obtain primary activity results before committing to full‑scale analog synthesis .

Cell‑Cycle and Protein–Protein Interaction Probe Development

Screening entries against the CDC25B‑CDK2/CyclinA interaction (University of Michigan) and the GIV GBA‑motif/Gαi interface (Harvard) position this compound as a candidate for cell‑cycle regulation and non‑canonical G‑protein signaling research . The 5‑methylthiadiazole structure, with its reduced steric bulk and absence of a thioether side chain, may confer a binding mode distinct from bulkier analogs in protein–protein interaction pockets where steric complementarity is critical . Researchers investigating CDC25 phosphatase or GIV‑dependent signaling pathways should consider this compound as a structurally characterized, commercially available entry point for probe development campaigns, with the understanding that primary screening data must be obtained from the originating centers.

Thiadiazole‑Side‑Chain SAR Studies Preserving the Validated Benzofuran Pharmacophore

For groups investigating how thiadiazole C5 modifications affect target selectivity while keeping the benzofuran pharmacophore constant, this compound is the structurally simplest member of the 5‑methylbenzofuran‑3‑yl‑acetamide‑thiadiazole series. Pairing it with MBPTA and the 5‑methylsulfanyl analog creates a three‑point SAR set spanning methyl, methylsulfanyl, and propylsulfanyl substituents at the thiadiazole 5‑position, with the benzofuran core held invariant . This enables systematic dissection of thioether vs. alkyl contributions to potency, selectivity, and off‑target profiles without confounding benzofuran‑ring modifications .

Quote Request

Request a Quote for 2-(5-methyl-1-benzofuran-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.